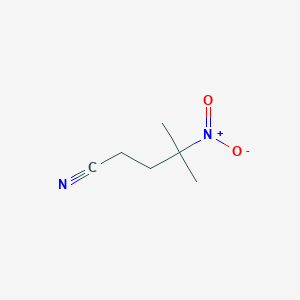
1-(4-(4-((Pyridin-2-YL)methyl)piperazin-1-YL)phenyl)ethanone
Description
This compound is a complex organic molecule that contains a pyridin-2-yl group attached to a piperazine ring, which is further connected to a phenyl ring through an ethanone linker . It’s part of a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It contains a pyridin-2-yl group, a piperazine ring, and a phenyl ring, all connected through an ethanone linker . The presence of these different groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the presence of the pyridin-2-yl group, the piperazine ring, and the phenyl ring . These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and possibly even redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-2-yl group, the piperazine ring, and the phenyl ring could potentially influence the compound’s solubility, melting point, boiling point, and other physical and chemical properties .Future Directions
properties
IUPAC Name |
1-[4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15(22)16-5-7-18(8-6-16)21-12-10-20(11-13-21)14-17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPPWLCWPIDJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405351 | |
| Record name | 1-(4-{4-[(Pyridin-2-yl)methyl]piperazin-1-yl}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-((Pyridin-2-YL)methyl)piperazin-1-YL)phenyl)ethanone | |
CAS RN |
415925-40-5 | |
| Record name | 1-(4-{4-[(Pyridin-2-yl)methyl]piperazin-1-yl}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



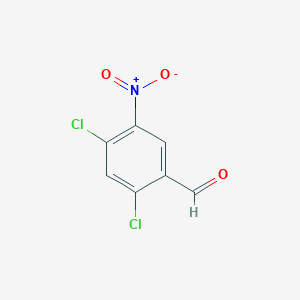

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
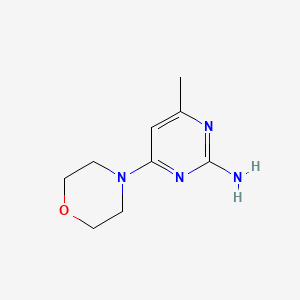
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
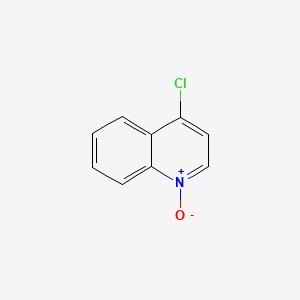

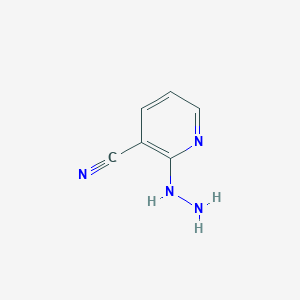
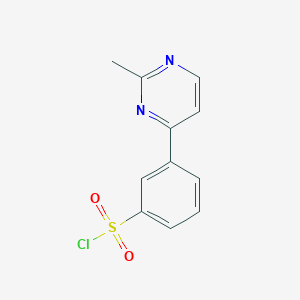



![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)
